

## Application Notes and Protocols: [Ala2] Met-Enkephalinamide in Lacrimal Secretion Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **[Ala2] Met-Enkephalinamide** (DALA), a synthetic analog of Met-enkephalin, in the study of lacrimal gland function. Contrary to initial hypotheses that might suggest a role in stimulating tear production, research indicates that DALA acts as an inhibitor of stimulated lacrimal protein secretion. This document outlines the key findings, presents quantitative data in a structured format, provides detailed experimental protocols, and visualizes the underlying mechanisms and workflows.

### Introduction

[Ala2] Met-Enkephalinamide is a potent, long-lasting synthetic pentapeptide analog of methionine-enkephalin.[1] Its stability against enzymatic degradation makes it a valuable tool for in vitro and in vivo studies.[1] Within the lacrimal gland, endogenous opioids and their receptors are present, suggesting a physiological role in regulating tear secretion.[2][3] Studies utilizing DALA have been instrumental in elucidating the modulatory role of the opioid system in lacrimal gland function, specifically its inhibitory effects on protein secretion stimulated by secretagogues.[4]

## **Key Findings**

 Inhibition of Stimulated Secretion: DALA does not affect basal (unstimulated) lacrimal protein secretion. However, it demonstrates a dose-dependent inhibition of protein secretion



stimulated by both cholinergic (carbachol) and VIPergic (vasoactive intestinal peptide) agonists.[4]

- Mechanism of Action: The inhibitory effect of DALA is mediated through opioid receptors, as
  it is reversed by the opiate antagonist naloxone.[4] Further investigation into the signaling
  pathway reveals that DALA inhibits adenylate cyclase activity in lacrimal gland membranes.
   [2]
- Receptor Specificity: The reversal of DALA's inhibitory effect on adenylate cyclase by the delta-receptor antagonist ICI 174864 suggests the involvement of delta-opioid receptors in the lacrimal gland.[2]
- Specificity of Inhibition: DALA's inhibitory action is selective. It does not inhibit alpha 1adrenergic stimulated secretion or the synergistic stimulation by VIP and carbachol.[4]

## **Quantitative Data Summary**

The following tables summarize the quantitative data from key experiments investigating the effects of [Ala2] Met-Enkephalinamide on lacrimal secretion.

Table 1: Dose-Dependent Inhibition of Carbachol-Stimulated Peroxidase Secretion by [Ala2] Met-Enkephalinamide

| [Ala2] Met-Enkephalinamide (DALA) Concentration | Percent Inhibition of Carbachol-Induced Secretion |
|-------------------------------------------------|---------------------------------------------------|
| 10 nM                                           | Dose-dependent inhibition observed                |
| 10 μΜ                                           | 54% (Maximum Inhibition)                          |

Data derived from in vitro perifusion studies of rat lacrimal gland fragments stimulated with 10  $\mu$ M carbachol.[4]

Table 2: Reversal of [Ala2] Met-Enkephalinamide Inhibition by Naloxone



| Treatment                            | Effect on Carbachol-Stimulated Secretion           |
|--------------------------------------|----------------------------------------------------|
| 3 μM DALA                            | Inhibition of secretion                            |
| 3 μM DALA + Naloxone (10 nM - 10 μM) | Dose-dependent reversal of DALA-induced inhibition |

This demonstrates the opioid-receptor-mediated nature of DALA's inhibitory effect.[4]

Table 3: Effect of [Ala2] Met-Enkephalinamide on Adenylate Cyclase Activity

| Agent                                     | Effect on Forskolin-Stimulated Adenylate Cyclase Activity |
|-------------------------------------------|-----------------------------------------------------------|
| [Ala2] Met-Enkephalinamide (DALA) (50 μM) | ~35% Inhibition (Maximum)                                 |
| Met-enkephalin (50 μM)                    | ~35% Inhibition (Maximum)                                 |
| Leu-enkephalin (50 μM)                    | ~35% Inhibition (Maximum)                                 |
| Met-enkephalin Arg6-Phe7 (50 μM)          | ~35% Inhibition (Maximum)                                 |

Inhibition of adenylate cyclase is a key part of the signaling pathway for DALA's effect on lacrimal secretion.[2]

## **Experimental Protocols**

# Protocol 1: In Vitro Perifusion of Lacrimal Gland Fragments for Protein Secretion Assay

This protocol is adapted from studies investigating the modulation of lacrimal protein secretion. [4]

Objective: To measure the effect of **[Ala2] Met-Enkephalinamide** on stimulated protein (peroxidase) secretion from isolated lacrimal gland fragments.

#### Materials:

Rat lacrimal glands



- Krebs-Ringer bicarbonate buffer with 10 mM HEPES, pH 7.4
- [Ala2] Met-Enkephalinamide (DALA)
- Carbachol (cholinergic agonist)
- Vasoactive Intestinal Peptide (VIP) (VIPergic agonist)
- Naloxone (opioid antagonist)
- Perifusion system with chambers
- Peroxidase assay reagents
- Spectrophotometer

### Methodology:

- Tissue Preparation:
  - Excise lacrimal glands from rats and place them in ice-cold Krebs-Ringer bicarbonate buffer.
  - Carefully mince the glands into small fragments (approximately 1 mm<sup>3</sup>).
  - Wash the fragments several times with fresh buffer to remove residual blood and cellular debris.
- Perifusion Setup:
  - Place a consistent amount of lacrimal gland fragments into the perifusion chambers.
  - Equilibrate the tissue by perifusing with buffer for 60-90 minutes at a constant flow rate (e.g., 0.5 mL/min).
- Experimental Procedure:
  - Collect fractions of the perifusate at regular intervals (e.g., every 2 minutes) to establish a baseline of unstimulated peroxidase secretion.



- $\circ$  Introduce the secretagogue (e.g., 10  $\mu$ M carbachol or 50 nM VIP) into the perifusion medium to stimulate peroxidase release.
- $\circ$  Once a stable stimulated secretion rate is achieved, introduce **[Ala2] Met-Enkephalinamide** at various concentrations (10 nM to 10  $\mu$ M) along with the secretagogue.
- To test for reversal, co-perfuse with the secretagogue, DALA, and varying concentrations
  of naloxone.
- Peroxidase Assay:
  - Measure the peroxidase activity in each collected fraction using a suitable colorimetric assay.
  - Determine the absorbance at the appropriate wavelength using a spectrophotometer.
- Data Analysis:
  - Calculate the percentage inhibition of stimulated peroxidase secretion for each concentration of DALA.
  - Plot dose-response curves to determine the IC50 value for DALA's inhibitory effect.

# Protocol 2: Adenylate Cyclase Activity Assay in Lacrimal Gland Membranes

This protocol is based on methods used to investigate the signaling pathway of enkephalins in the lacrimal gland.[2]

Objective: To determine the effect of **[Ala2] Met-Enkephalinamide** on adenylate cyclase activity in lacrimal gland cell membranes.

#### Materials:

- Rat lacrimal glands
- Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)



- Forskolin (adenylate cyclase activator)
- [Ala2] Met-Enkephalinamide (DALA)
- Thiorphan and bestatin (peptidase inhibitors)
- ATP and a regenerating system (e.g., creatine phosphate and creatine kinase)
- cAMP assay kit (e.g., radioimmunoassay or ELISA)
- Centrifuge

### Methodology:

- Membrane Preparation:
  - Homogenize fresh rat lacrimal glands in ice-cold homogenization buffer.
  - Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
  - Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
  - Wash the membrane pellet with buffer and resuspend it.
- Adenylate Cyclase Assay:
  - Set up reaction tubes containing the lacrimal gland membranes, ATP, a regenerating system, and peptidase inhibitors (thiorphan and bestatin).
  - Add forskolin to all tubes (except the basal control) to stimulate adenylate cyclase activity.
  - Add varying concentrations of [Ala2] Met-Enkephalinamide to the experimental tubes.
  - Incubate the reaction mixtures at 30°C for a defined period (e.g., 15 minutes).
  - Stop the reaction by adding a stop solution or by heat inactivation.



- cAMP Measurement:
  - Centrifuge the tubes to pellet the membranes.
  - Measure the amount of cAMP produced in the supernatant using a commercial cAMP assay kit.
- Data Analysis:
  - Calculate the percentage inhibition of forskolin-stimulated adenylate cyclase activity for each concentration of DALA.
  - o Compare the inhibitory effect of DALA with other endogenous enkephalins.

**Visualizations: Signaling Pathways and Workflows** 





Click to download full resolution via product page





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. (D-Ala2)-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proenkephalin A derivatives in lacrimal gland: occurrence and regulation of lacrimal function PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of stimulated lacrimal secretion by [D-Ala2]Met-enkephalinamide PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: [Ala2] Met-Enkephalinamide in Lacrimal Secretion Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407390#application-of-ala2-metenkephalinamide-in-lacrimal-secretion-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com